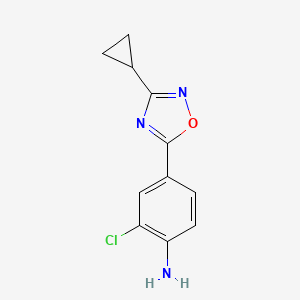

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Overview

Description

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound that belongs to the class of phenyloxadiazoles. These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Preparation Methods

The synthesis of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be achieved through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Chemical Reactions Analysis

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include THF (tetrahydrofuran), ethanol, and sulfuric acid . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amidoximes and isatoic anhydrides in a NaOH–DMSO medium results in the formation of 1,2,4-oxadiazoles .

Scientific Research Applications

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline has a wide range of scientific research applications. The 1,2,4-oxadiazole ring is a versatile pharmacophore found in various active pharmaceutical ingredients. It has been used in the development of drugs for the treatment of Duchenne muscular dystrophy, hypertension, and Parkinson’s disease . Additionally, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for the treatment of age-related diseases, antimicrobials, and novel classes of peroxisome proliferator-activated receptor α/δ dual agonists . These compounds are also utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen atoms . This allows the compound to interact with various biological targets, leading to its therapeutic effects. For example, 1,2,4-oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy .

Comparison with Similar Compounds

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds, such as 2-chloro-4-(methylsulfonyl)phenyl-1,2,4-oxadiazole . These compounds share the 1,2,4-oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

Overview

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound belonging to the class of phenyloxadiazoles. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including antimicrobial and anticancer properties. The 1,2,4-oxadiazole moiety is recognized for its role as a pharmacophore in various therapeutic agents.

- Molecular Formula : C₁₁H₁₀ClN₃O

- Molecular Weight : 235.67 g/mol

- CAS Number : 1339515-32-0

The biological activity of this compound primarily involves its interaction with specific molecular targets. The oxadiazole ring contributes to hydrogen bonding and hydrophobic interactions with proteins and enzymes, facilitating its role in biological systems .

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 8.33 - 23.15 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings indicate that this compound can be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have reported:

| Cancer Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.65 |

| HeLa (Cervical Cancer) | 2.41 |

| PANC-1 (Pancreatic Cancer) | Not specified |

The compound exhibited significant cytotoxicity against MCF-7 cells and moderate activity against HeLa cells . Flow cytometry assays indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner .

Case Studies and Research Findings

A comprehensive study involving molecular docking simulations highlighted the binding affinity of this compound to specific protein targets associated with cancer proliferation pathways. The results suggested that modifications to the oxadiazole ring could enhance its biological potency .

Another study focused on the synthesis of related oxadiazole derivatives revealed that structural variations significantly impact the biological activity of these compounds. Notably, some derivatives demonstrated superior activity compared to established anticancer drugs like doxorubicin .

Properties

IUPAC Name |

2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c12-8-5-7(3-4-9(8)13)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPJGXXWWLECCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC(=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.